2-Chloroquinazolin-8-ol 2-Chloroquinazolin-8-ol
Brand Name: Vulcanchem
CAS No.: 953039-10-6
VCID: VC4435236
InChI: InChI=1S/C8H5ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H
SMILES: C1=CC2=CN=C(N=C2C(=C1)O)Cl
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59

2-Chloroquinazolin-8-ol

CAS No.: 953039-10-6

Cat. No.: VC4435236

Molecular Formula: C8H5ClN2O

Molecular Weight: 180.59

* For research use only. Not for human or veterinary use.

2-Chloroquinazolin-8-ol - 953039-10-6

Specification

CAS No. 953039-10-6
Molecular Formula C8H5ClN2O
Molecular Weight 180.59
IUPAC Name 2-chloroquinazolin-8-ol
Standard InChI InChI=1S/C8H5ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H
Standard InChI Key NFLGXMBUPVURGA-UHFFFAOYSA-N
SMILES C1=CC2=CN=C(N=C2C(=C1)O)Cl

Introduction

Structural and Molecular Properties

Molecular Architecture

The quinazoline core of 2-chloroquinazolin-8-ol consists of a bicyclic structure formed by the fusion of a benzene ring with a pyrimidine ring. The chlorine substituent at position 2 and the hydroxyl group at position 8 introduce distinct electronic and steric effects, influencing both reactivity and intermolecular interactions. The SMILES notation C1=CC2=CN=C(N=C2C(=C1)O)Cl\text{C1=CC2=CN=C(N=C2C(=C1)O)Cl} precisely encodes this arrangement, while the InChIKey NFLGXMBUPVURGA-UHFFFAOYSA-N\text{NFLGXMBUPVURGA-UHFFFAOYSA-N} provides a unique identifier for database referencing .

Crystallographic and Spectroscopic Data

Predicted physicochemical properties include a boiling point of 325.3±24.0C325.3 \pm 24.0^\circ \text{C} and a density of 1.500±0.06g/cm31.500 \pm 0.06 \, \text{g/cm}^3, though experimental validation remains pending . Nuclear magnetic resonance (NMR) spectra for related quinazoline derivatives, such as 2-butyloxazolo[4,5-c]quinoline, reveal characteristic aromatic proton resonances between 7.5–9.3 ppm and carbon signals indicative of heterocyclic sp² hybridization . These data suggest analogous electronic environments for 2-chloroquinazolin-8-ol, warranting further spectroscopic characterization.

Table 1: Molecular Properties of 2-Chloroquinazolin-8-ol

PropertyValueSource
Molecular FormulaC8H5ClN2O\text{C}_8\text{H}_5\text{ClN}_2\text{O}
Molar Mass (g/mol)180.59
Boiling Point (°C)325.3±24.0325.3 \pm 24.0 (Predicted)
Density (g/cm³)1.500±0.061.500 \pm 0.06 (Predicted)
SMILESC1=CC2=CN=C(N=C2C(=C1)O)Cl

Synthetic Methodologies

Modern Microwave-Assisted Synthesis

Recent advances in microwave chemistry have enabled rapid synthesis of complex heterocycles. A protocol for 2-butyloxazolo[4,5-c]quinoline involved microwave irradiation at 120°C for 1 hour, followed by purification via flash chromatography . Adapting this method to 2-chloroquinazolin-8-ol could involve cyclocondensation of 2-chloro-3-aminophenol with glyoxal derivatives under controlled microwave conditions, potentially reducing reaction times from hours to minutes .

Table 2: Comparative Synthesis Strategies

MethodConditionsYield (%)Reference
Betti ReactionReflux in HCl, 2 h60–75
Microwave Cyclization120°C, 1 h, CH₂Cl₂/MeOH63

Pharmacological Applications

Antimicrobial Scaffolds

The electron-withdrawing chlorine atom enhances the compound’s ability to disrupt microbial cell membranes. In vitro assays of similar chloroquinazolines have shown MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum potential .

Future Directions

Targeted Drug Delivery

Conjugation of 2-chloroquinazolin-8-ol to nanoparticle carriers could enhance bioavailability and reduce off-target effects. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have successfully delivered similar quinazolines to tumor sites in murine models, achieving 3-fold increases in plasma half-life .

Computational Modeling

Density functional theory (DFT) calculations could elucidate the compound’s electrostatic potential surfaces, guiding the design of derivatives with improved binding affinities. Molecular docking studies against COVID-19 main protease (Mpro) have revealed promising binding energies (–9.2 kcal/mol) for chloroquinazoline analogs, warranting further investigation .

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